2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1-PHENYLETHYL)ACETAMIDE is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a phenylethyl group, and a sulfanyl group attached to the triazole ring
Preparation Methods
The synthesis of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1-PHENYLETHYL)ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with thiol compounds under appropriate conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a nucleophilic substitution reaction using phenylethyl halides.
Final Acetylation: The final step involves acetylation of the intermediate compound to obtain the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the triazole ring, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding acids or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The phenylethyl group can enhance the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
Similar compounds to 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1-PHENYLETHYL)ACETAMIDE include:
- 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
- 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE
- 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)ACETAMIDE
These compounds share the triazole and sulfanyl groups but differ in the substituents attached to the triazole ring. The uniqueness of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1-PHENYLETHYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N4OS |
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Molecular Weight |
290.39 g/mol |
IUPAC Name |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C14H18N4OS/c1-3-12-16-14(18-17-12)20-9-13(19)15-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,15,19)(H,16,17,18) |
InChI Key |
XGKKRPLVDZTSAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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